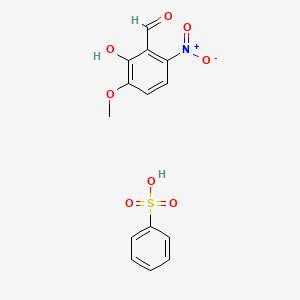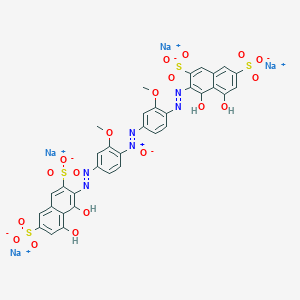
3,3'-Azoxybis(2-methoxy-4,1-phenylene)azobis4,5-dihydroxynaphthalene-2,7-disulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3’-Azoxybis(2-methoxy-4,1-phenylene)azobis4,5-dihydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color and solubility in water. It is commonly used as a dye in various industries, including textiles, paper, and paints. This compound is also utilized as a biological marker in DNA analysis due to its staining properties .
Preparation Methods
The preparation of 3,3’-Azoxybis(2-methoxy-4,1-phenylene)azobis4,5-dihydroxynaphthalene-2,7-disulphonate (sodium salt) involves several synthetic steps:
Hydroxylation: The process begins with the treatment of 2,7-naphthalenedisulfonic acid with sulfuric acid to obtain the hydroxylated compound.
Azo Coupling: The hydroxylated compound is then treated with appropriate reagents, such as sodium hypochlorite, to form the azo compound.
Salt Formation: The azo compound is reacted with a basic solution, such as sodium hydroxide or lithium carbonate, to produce the lithium sodium salt of 3,3’-Azoxybis(2-methoxy-4,1-phenylene)azobis4,5-dihydroxynaphthalene-2,7-disulphonate
Properties
Molecular Formula |
C34H22N6Na4O19S4 |
|---|---|
Molecular Weight |
1038.8 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]imino-oxidoazaniumyl]-3-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N6O19S4.4Na/c1-58-25-12-18(3-5-21(25)36-38-32-28(63(55,56)57)10-16-8-20(61(49,50)51)14-24(42)30(16)34(32)44)39-40(45)22-6-4-17(11-26(22)59-2)35-37-31-27(62(52,53)54)9-15-7-19(60(46,47)48)13-23(41)29(15)33(31)43;;;;/h3-14,41-44H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI Key |
HNBSRCSHQDHVET-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)N=[N+](C2=C(C=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


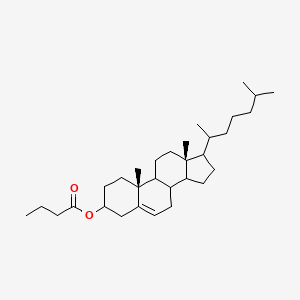
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)

![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
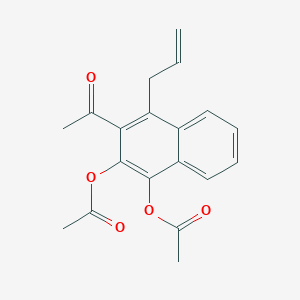
![(1S,2S,6S,7S)-10,33-bis(cyclopropylmethyl)-18,25-dioxa-10,21,33-triazaundecacyclo[24.9.1.17,13.01,24.02,32.03,22.04,20.06,11.07,19.030,36.017,37]heptatriaconta-3(22),4(20),13(37),14,16,26,28,30(36)-octaene-2,6,16,27-tetrol](/img/structure/B14792994.png)
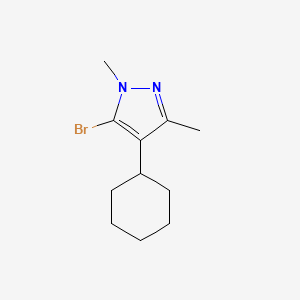
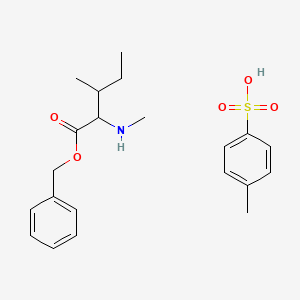
![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)
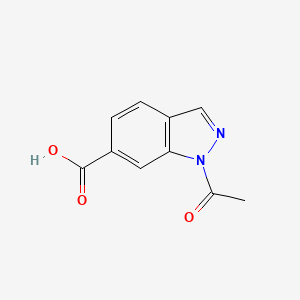
![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)
